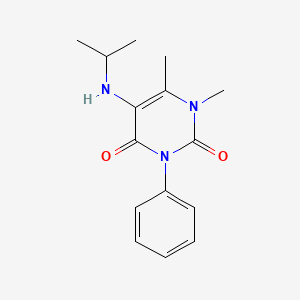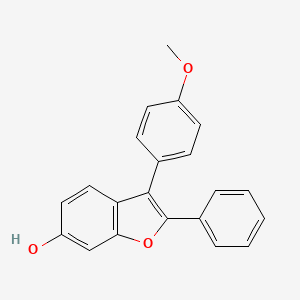
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxyphenyl group at the third position, a phenyl group at the second position, and a hydroxyl group at the sixth position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Another method involves the Friedel-Crafts acylation followed by cyclization. In this approach, an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of more complex aromatic compounds.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The methoxyphenyl and phenyl groups can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran: Lacks the hydroxyl group at the sixth position.
2-Phenyl-1-benzofuran: Lacks both the methoxyphenyl and hydroxyl groups.
3-(4-Methoxyphenyl)-1-benzofuran-6-ol: Lacks the phenyl group at the second position.
Uniqueness
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications .
Properties
CAS No. |
25433-74-3 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C21H16O3/c1-23-17-10-7-14(8-11-17)20-18-12-9-16(22)13-19(18)24-21(20)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChI Key |
XRVCCRVWWKVKKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





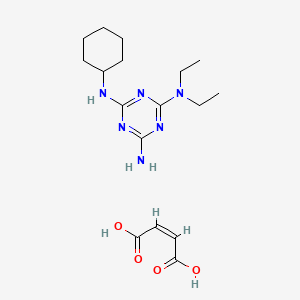

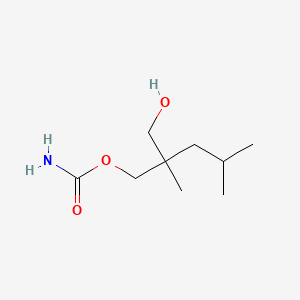
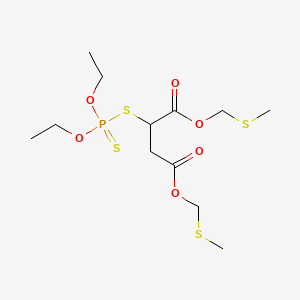
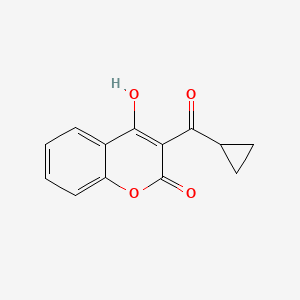

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
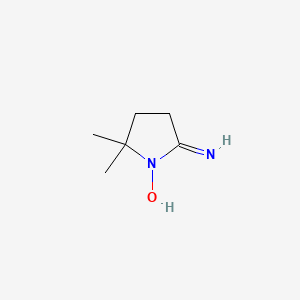
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
